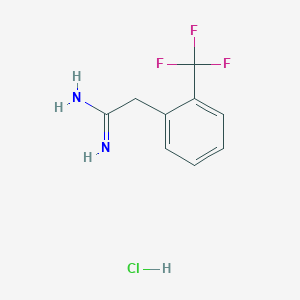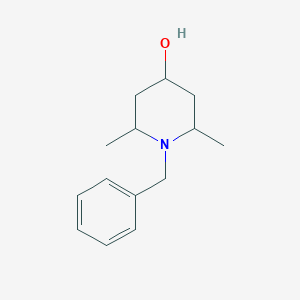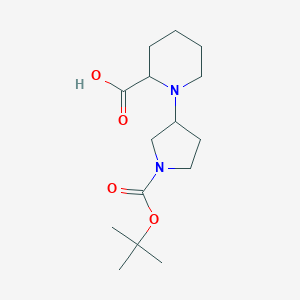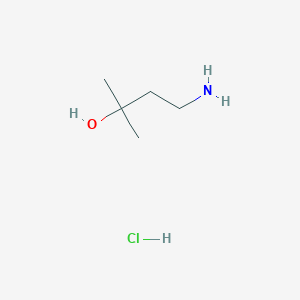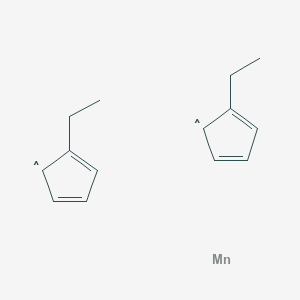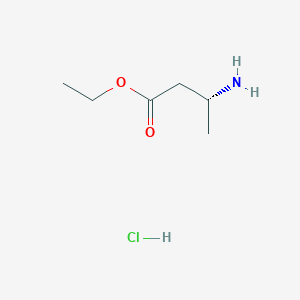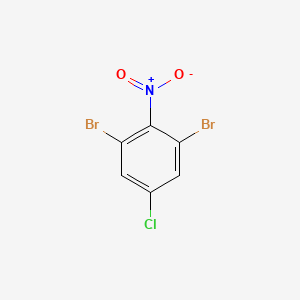
4-Chloro-2,6-dibromonitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dibromonitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2 It is characterized by the presence of chlorine, bromine, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dibromonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.
Bromination: Nitrobenzene undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The final step involves the chlorination of the dibromonitrobenzene intermediate to introduce a chlorine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-dibromonitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) that activate the benzene ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although specific details on oxidation products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and dimethylamine in solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation with palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy, hydroxyl, or amino derivatives.
Reduction: The primary product is 4-chloro-2,6-dibromoaniline.
Oxidation: Specific oxidation products are less commonly detailed but may include various oxidized derivatives of the benzene ring.
Applications De Recherche Scientifique
4-Chloro-2,6-dibromonitrobenzene has several applications in scientific research:
Biology: Potential use in the study of enzyme interactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those involving halogenated aromatic structures.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dibromonitrobenzene in chemical reactions involves its electrophilic aromatic nature. The electron-withdrawing groups (nitro, bromine, and chlorine) make the benzene ring more susceptible to nucleophilic attack. In biological systems, its interactions with enzymes and proteins are influenced by its ability to form halogen bonds and participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromonitrobenzene: Lacks the chlorine substituent at the 4 position.
4-Chloro-2-nitrobenzene: Lacks the bromine substituents at the 2 and 6 positions.
2,4,6-Tribromonitrobenzene: Contains an additional bromine substituent at the 4 position.
Uniqueness
4-Chloro-2,6-dibromonitrobenzene is unique due to the specific arrangement of chlorine, bromine, and nitro groups, which confer distinct reactivity and properties compared to its analogs. This unique substitution pattern affects its chemical behavior, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
1,3-dibromo-5-chloro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGVCPVDRUOKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353802.png)
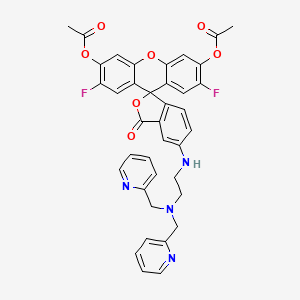
![Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353811.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)
![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353819.png)
![Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
